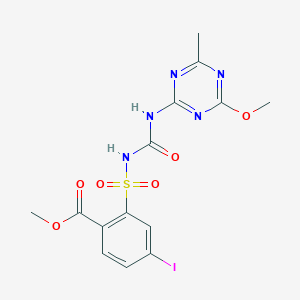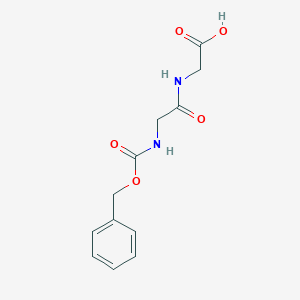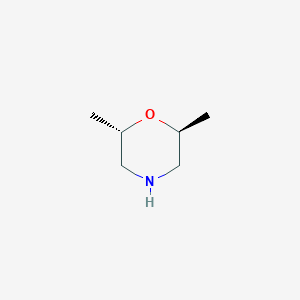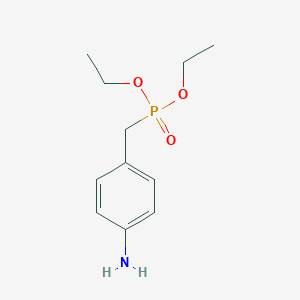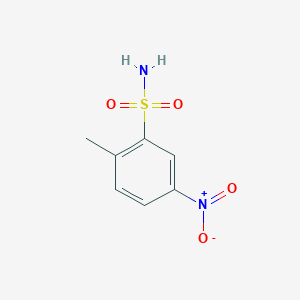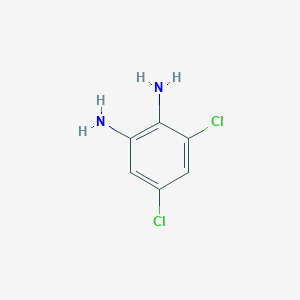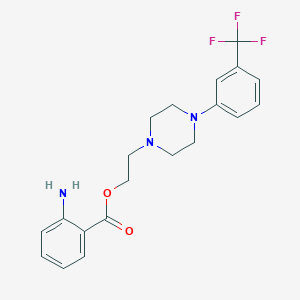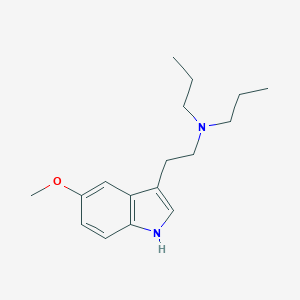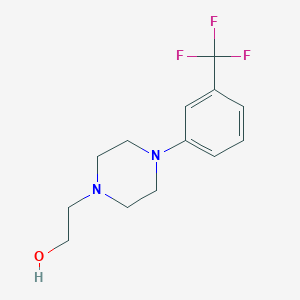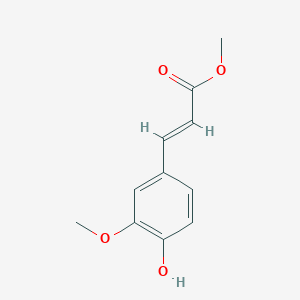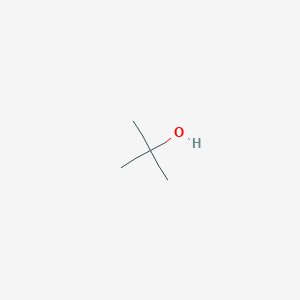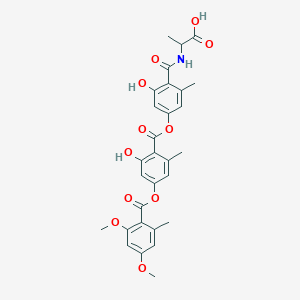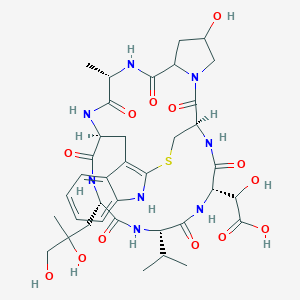![molecular formula C26H16 B103953 7-Phenylbenzo[k]fluoranthene CAS No. 17580-25-5](/img/structure/B103953.png)
7-Phenylbenzo[k]fluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenylbenzo[k]fluoranthene (7-PB) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a potent carcinogen and mutagen, and its effects on human health have been extensively studied. 7-PB is also used as a model compound for studying the mechanisms of PAH-induced carcinogenesis.
Wirkmechanismus
The mechanism of action of 7-Phenylbenzo[k]fluoranthene involves the formation of DNA adducts, which can lead to mutations and ultimately cancer. The highly reactive metabolites of 7-Phenylbenzo[k]fluoranthene can react with DNA to form covalent bonds, which can cause distortions in the DNA structure and interfere with DNA replication and repair. The formation of DNA adducts can also lead to the activation of oncogenes and the inactivation of tumor suppressor genes, leading to uncontrolled cell growth and proliferation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 7-Phenylbenzo[k]fluoranthene include DNA damage, oxidative stress, inflammation, and cell proliferation. 7-Phenylbenzo[k]fluoranthene can cause DNA damage by forming covalent adducts with DNA, leading to mutations and chromosomal aberrations. Additionally, 7-Phenylbenzo[k]fluoranthene can induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as lipids, proteins, and DNA. The inflammatory response to 7-Phenylbenzo[k]fluoranthene exposure can also contribute to carcinogenesis by promoting cell proliferation and inhibiting apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-Phenylbenzo[k]fluoranthene in lab experiments include its potency as a carcinogen and mutagen, its well-characterized mechanism of action, and its ability to induce DNA adducts. These properties make 7-Phenylbenzo[k]fluoranthene a valuable tool for studying the mechanisms of PAH-induced carcinogenesis. However, the limitations of using 7-Phenylbenzo[k]fluoranthene include its toxicity, which can pose a risk to researchers, and its limited solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
For research on 7-Phenylbenzo[k]fluoranthene include investigating the role of epigenetic modifications in PAH-induced carcinogenesis, developing new methods for detecting and quantifying DNA adducts, and exploring the potential of 7-Phenylbenzo[k]fluoranthene as a therapeutic target for cancer treatment. Additionally, further research is needed to understand the effects of 7-Phenylbenzo[k]fluoranthene on different cell types and in different organs, as well as the potential for synergistic effects with other environmental toxins. Overall, the study of 7-Phenylbenzo[k]fluoranthene and other PAHs will continue to be an important area of research for understanding the mechanisms of environmental carcinogenesis and developing strategies for cancer prevention and treatment.
Synthesemethoden
The synthesis of 7-Phenylbenzo[k]fluoranthene involves the condensation of phenylacetylene with 1,2-benzanthracene in the presence of a palladium catalyst. The reaction proceeds through a series of intermediate steps, including the formation of a cycloheptatriene intermediate, which is then aromatized to form the final product. The yield of 7-Phenylbenzo[k]fluoranthene can be improved by using a higher concentration of the reactants and optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
7-Phenylbenzo[k]fluoranthene is widely used in scientific research as a model compound for studying the mechanisms of PAH-induced carcinogenesis. It is a potent carcinogen and mutagen, and its effects on human health have been extensively studied. 7-Phenylbenzo[k]fluoranthene has also been used to study the effects of PAHs on gene expression, DNA damage, and cell proliferation. Additionally, 7-Phenylbenzo[k]fluoranthene has been used to investigate the role of oxidative stress in PAH-induced carcinogenesis.
Eigenschaften
CAS-Nummer |
17580-25-5 |
|---|---|
Produktname |
7-Phenylbenzo[k]fluoranthene |
Molekularformel |
C26H16 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
7-phenylbenzo[k]fluoranthene |
InChI |
InChI=1S/C26H16/c1-2-8-18(9-3-1)25-20-13-5-4-10-19(20)16-23-21-14-6-11-17-12-7-15-22(24(17)21)26(23)25/h1-16H |
InChI-Schlüssel |
YPVUBJPBXOIKJD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC5=C4C(=CC=C5)C3=CC6=CC=CC=C62 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC5=C4C(=CC=C5)C3=CC6=CC=CC=C62 |
Synonyme |
7-Phenylbenzo[k]fluoranthene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



